molecular formula C18H15KN2O6S B077599 bis(8-hydroxyquinolyl) sulphate, monopotassium salt CAS No. 15077-57-3

bis(8-hydroxyquinolyl) sulphate, monopotassium salt

Cat. No.: B077599
CAS No.: 15077-57-3
M. Wt: 426.5 g/mol
InChI Key: UBNZCPOURPEUMB-UHFFFAOYSA-M
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Description

Bis(8-hydroxyquinolyl) sulphate, monopotassium salt is a chemical compound with the molecular formula C18H15KN2O6S. It is known for its multifaceted properties and is utilized in various scientific research applications. The compound is also referred to as potassium 8-hydroxyquinoline sulphate .

Properties

CAS No.

15077-57-3

Molecular Formula

C18H15KN2O6S

Molecular Weight

426.5 g/mol

IUPAC Name

potassium;hydrogen sulfate;bis(quinolin-8-ol)

InChI

InChI=1S/2C9H7NO.K.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;1-5(2,3)4/h2*1-6,11H;;(H2,1,2,3,4)/q;;+1;/p-1

InChI Key

UBNZCPOURPEUMB-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+]

Other CAS No.

15077-57-3

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(8-hydroxyquinolyl) sulphate, monopotassium salt typically involves the reaction of 8-hydroxyquinoline with potassium hydrogen sulphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted quinoline compounds .

Scientific Research Applications

Bis(8-hydroxyquinolyl) sulphate, monopotassium salt is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Bis(8-hydroxyquinolyl) sulphate, monopotassium salt involves its ability to chelate metal ions. This chelation process disrupts the normal function of metal-dependent enzymes and proteins, leading to various biological effects. The compound targets specific molecular pathways, including those involved in oxidative stress and metal ion homeostasis .

Comparison with Similar Compounds

Uniqueness: Bis(8-hydroxyquinolyl) sulphate, monopotassium salt is unique due to its specific combination of 8-hydroxyquinoline units and the presence of a potassium ion. This unique structure enhances its chelating ability and broadens its range of applications compared to other similar compounds .

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